molecular formula C13H16O4 B1341831 2-(2-Formylphenoxy)hexanoic acid CAS No. 138320-27-1

2-(2-Formylphenoxy)hexanoic acid

Cat. No. B1341831
M. Wt: 236.26 g/mol
InChI Key: BNHZJSWSEINXDJ-UHFFFAOYSA-N
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Description

2-(2-Formylphenoxy)hexanoic acid is a chemical compound that has been the subject of various studies due to its potential applications and interesting chemical properties. While the provided papers do not directly discuss 2-(2-Formylphenoxy)hexanoic acid, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, involves cyclization reactions with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . This suggests that similar methods could potentially be applied to synthesize derivatives of 2-(2-Formylphenoxy)hexanoic acid. The synthesis of isotopically labeled hexeneuronic acid (HexA) model units also provides a precedent for the synthesis of structurally complex molecules that could be related to the target compound.

Molecular Structure Analysis

The molecular structure of 2-(2-formylphenoxyl)acetic acid-2-hydroxybenzohydrazone and its metal complexes has been studied using quantum chemistry, revealing information about optimized geometries, molecular orbital energies, and atomic Mulliken charge populations . This type of analysis is crucial for understanding the reactivity and interaction of 2-(2-Formylphenoxy)hexanoic acid with other molecules, including potential biological targets.

Chemical Reactions Analysis

The divalent metal complexes of 2-formylphenoxyacetic acid have been characterized, and their crystal structures have been determined . These studies provide insights into how 2-(2-Formylphenoxy)hexanoic acid might form complexes with metals, which is important for applications in catalysis or material science. Additionally, the crystal structures of related compounds, such as (2-formyl-6-methoxyphenoxy)acetic acid and its zinc(II) complex, have been elucidated , which can inform predictions about the reactivity and coordination behavior of 2-(2-Formylphenoxy)hexanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. The studies on related compounds provide a basis for understanding the potential properties of 2-(2-Formylphenoxy)hexanoic acid. For instance, the formation of hydrogen-bonded chain polymers through carboxyl groups and the coordination chemistry with various metals suggest that 2-(2-Formylphenoxy)hexanoic acid could exhibit similar properties, such as forming polymers or complexes that could be relevant in material science or biochemistry.

Scientific Research Applications

1. Application in Synthesis and Characterization

  • Synthesis and Characterization of Derivatives : 2-(2-Formylphenoxy)hexanoic acid plays a role in the synthesis of various chemical derivatives. For instance, the synthesis of hexakis(2-[(hydroxyimino)methyl]-phenoxy)cyclotriphosphazene involves the use of 2-hydroxy-benzaldehyde, which is closely related to 2-(2-Formylphenoxy)hexanoic acid (Pamukçi et al., 2007).

2. In Organic Chemistry Research

  • Investigation of Molecular Structures : Studies on the molecular structure of hexakis [2-formylphenoxy]cyclotriphosphazene have been conducted. This involves examining the spatial configuration of substituents and the interactions within the molecule, which is a derivative of 2-(2-Formylphenoxy)hexanoic acid (Bobrov et al., 2020).

3. Photophysical Studies

  • Development of Fluorescence Derivatives : The synthesis of fluorescence organocyclotriphosphazene derivatives, where hexa(4-formyl-phenoxy)cyclotriphosphazene is a key intermediate, showcases the application of 2-(2-Formylphenoxy)hexanoic acid in developing materials with luminescence properties. These compounds have potential applications in photophysical studies (Aslan & Öztürk, 2017).

4. In Biochemical Research

  • Biosynthetic Pathway for Hexanoic Acid Production : 2-(2-Formylphenoxy)hexanoic acid is relevant in the biosynthesis of hexanoic acid. A study showed the construction of engineered biosynthetic pathways in yeast for hexanoic acid production, indicating the compound's significance in biochemical research (Cheon et al., 2014).

5. Environmental and Industrial Applications

  • Valorization of Waste Gases : Novel and efficient lipase-catalyzed esterification methods using formic acid and hexanol, where hexanoic acid derivatives are involved, contribute to waste gas reutilization. This application highlights the environmental and industrial importance of compounds related to 2-(2-Formylphenoxy)hexanoic acid (Seo et al., 2021).

Safety And Hazards

The compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(2-formylphenoxy)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-3-7-12(13(15)16)17-11-8-5-4-6-10(11)9-14/h4-6,8-9,12H,2-3,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHZJSWSEINXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591561
Record name 2-(2-Formylphenoxy)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Formylphenoxy)hexanoic acid

CAS RN

138320-27-1
Record name 2-(2-Formylphenoxy)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Miszczyszyn, H Kwiecień - Polish Journal of Applied Chemistry, 2002 - infona.pl
The intramolecular cyclization of 2-(2-formylphenoxy)hexanoic acid (FPHA) to 2-butylbenzofuran under the Perkin reaction conditions has been investigated. The influence of important …
Number of citations: 4 www.infona.pl
O Tværmose-Nielsen, S Rachlin, H Dannacher… - Bioorganic & Medicinal …, 1997 - Elsevier
The present paper describes the structural modifications leading to the discovery of a new series of quinoline-containing cys-LT 1 receptor (LTD 4 receptor) antagonists. A structural …
H Kwiecień, E Baumann - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
Novel 1‐(3‐benzofuranyl)‐2‐phcnylethanones 4a‐d have been prepared by acetylation of 2‐alkylbenzo‐furans 2a‐c with phenylacetyl chlorides 3a‐b. The methoxy derivatives 4b‐d …
M Witczak, H Kwiecień - Synthetic communications, 2005 - Taylor & Francis
A new and efficient route to 2‐alkylbenzo[b]furans via acid‐catalyzed cyclization of 2‐phenoxyalkanals under mild conditions over amberlyst‐15 resin has been described. …

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